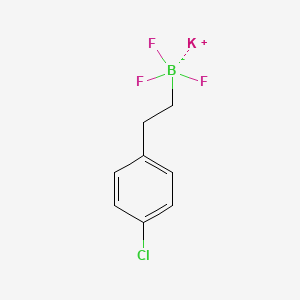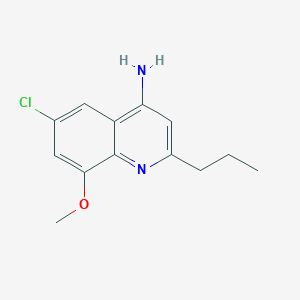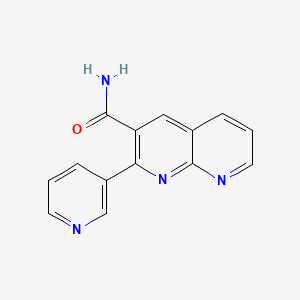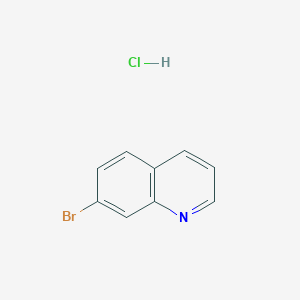
3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol It is known for its unique structure, which includes a benzonitrile group linked to a chloropyridine moiety through an oxy-methyl bridge
Preparation Methods
The synthesis of 3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-methanol with 3-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzonitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the compound can undergo oxidation reactions to form various oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases (e.g., potassium carbonate), reducing agents (e.g., LiAlH4), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the agrochemical industry, it is explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile can be compared with similar compounds such as:
2-((4-Chloropyridin-2-yloxy)methyl)benzonitrile: This compound has a similar structure but differs in the position of the benzonitrile group, which can affect its reactivity and applications.
4-Chloropyridine-2-methanol: A precursor in the synthesis of this compound, it shares the chloropyridine moiety but lacks the benzonitrile group.
3-Cyanobenzyl chloride: Another precursor, it contains the benzonitrile group but lacks the chloropyridine moiety.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components or similar compounds.
Properties
CAS No. |
1346707-16-1 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-12-4-5-16-13(7-12)17-9-11-3-1-2-10(6-11)8-15/h1-7H,9H2 |
InChI Key |
LSMGITPAAZWGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)





![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)




![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
